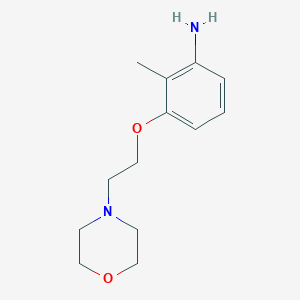
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline
Description
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline is an organic compound with the molecular formula C12H18N2O2 It is a derivative of aniline, featuring a morpholine ring attached via an ethoxy linker to the aromatic ring
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-methyl-3-(2-morpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C13H20N2O2/c1-11-12(14)3-2-4-13(11)17-10-7-15-5-8-16-9-6-15/h2-4H,5-10,14H2,1H3 |
InChI Key |
MRUKUFWNVMXWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OCCN2CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-morpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution of a suitable aniline derivative with a morpholine-containing reagent. One common method involves the reaction of 2-methyl-3-nitroaniline with 2-(morpholin-4-yl)ethanol under basic conditions, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of palladium-catalyzed amination reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


